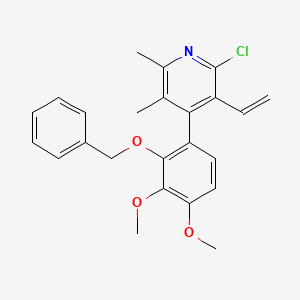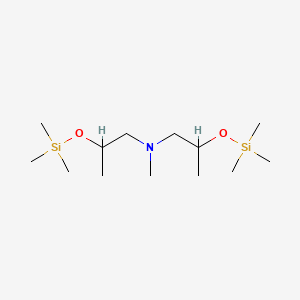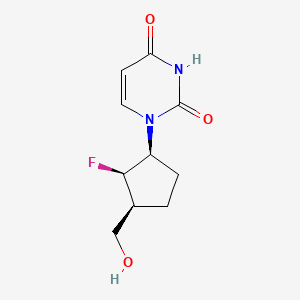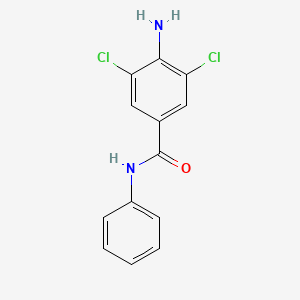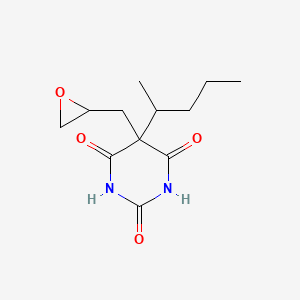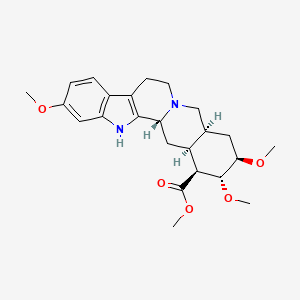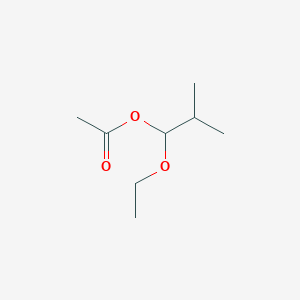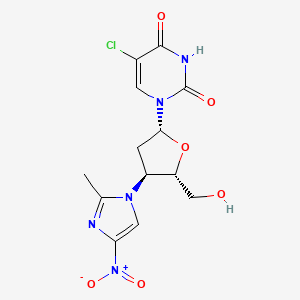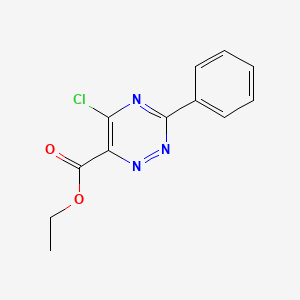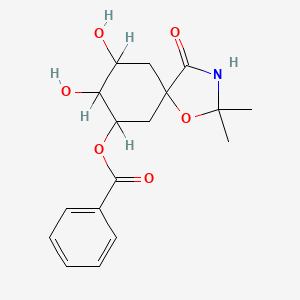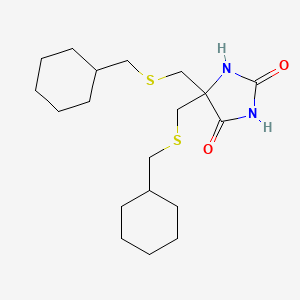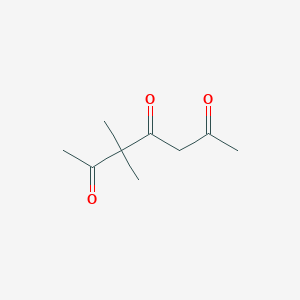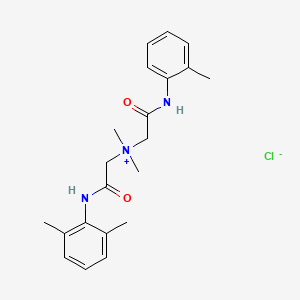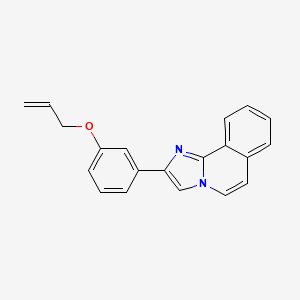
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline is a compound belonging to the imidazoisoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoisoquinoline core with a 3-allyloxyphenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be achieved through various synthetic routes. One common method involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate α-diazoketoester coupling partners. Another approach is the I2–DMSO mediated multicomponent convergent synthesis, which involves the use of aryl methyl ketones and isoquinolin-1-amine. This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center.
Chemical Reactions Analysis
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine (I2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, the I2–DMSO mediated synthesis can lead to further transformations through coupling or oxidation reactions, demonstrating the utility of this method in synthetic chemistry.
Scientific Research Applications
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has potential applications in the development of new drugs due to its diverse biological activities. In medicine, it is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to the activation or inhibition of various signaling pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds in the imidazoisoquinoline family. Some of these similar compounds include 2-(3-(2-Propen-1-yloxy)phenyl)imidazo(2,1-a)isoquinoline and other derivatives with different substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
61001-16-9 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(3-prop-2-enoxyphenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H16N2O/c1-2-12-23-17-8-5-7-16(13-17)19-14-22-11-10-15-6-3-4-9-18(15)20(22)21-19/h2-11,13-14H,1,12H2 |
InChI Key |
ZHOVVTLZEFCCSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


